N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a bromophenyl group, a methoxybenzyl group, and a pyrido[3,2-d]pyrimidin-1(2H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the pyrido[3,2-d]pyrimidin-1(2H)-yl core through cyclization reactions. The methoxybenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.
Scientific Research Applications
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxybenzyl groups may facilitate binding to specific sites, while the pyrido[3,2-d]pyrimidin-1(2H)-yl core can interact with active sites or catalytic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3,4-dimethoxybenzamide
- 3-(4-bromophenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both bromophenyl and methoxybenzyl groups, along with the pyrido[3,2-d]pyrimidin-1(2H)-yl core, provides a versatile scaffold for further modifications and applications in various fields.
Properties
CAS No. |
923122-54-7 |
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Molecular Formula |
C23H19BrN4O4 |
Molecular Weight |
495.333 |
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19BrN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
WLPFXPTYYWHHER-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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